![molecular formula C26H24N4O4S B2937347 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1226439-43-5](/img/no-structure.png)

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

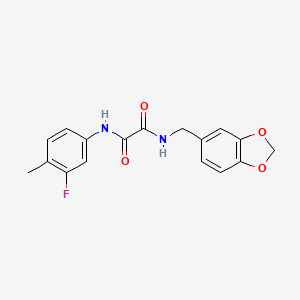

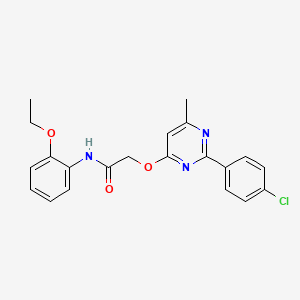

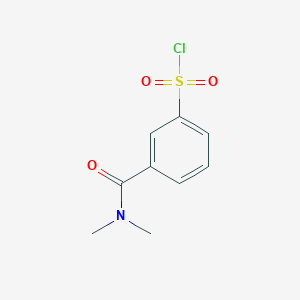

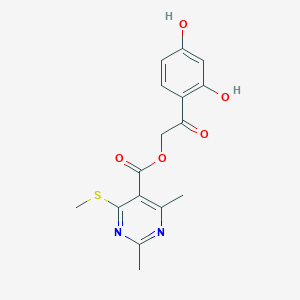

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nonlinear Optical Properties

The compound “3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole” has been studied for its nonlinear optical (NLO) properties . These properties are crucial for applications in optoelectronic device fabrication . The material’s ability to undergo second and third harmonic generation makes it a candidate for optical switching, optical logic, memory devices, and signal processing .

Electro-Optic Pockels Effect

Due to its significant electro-optic properties, this compound can be applied in the Electro-Optic Pockels Effect (EOPE) . EOPE is used in modulating light in fiber-optic communications and various photonic devices . The compound’s high static and dynamic polarizability suggests its potential for superior performance in these applications .

Optical Switching

The compound’s NLO properties contribute to its application in optical switching . Optical switches are essential for directing light paths in telecommunication networks without converting it to electrical signals. This compound’s high hyperpolarizability indicates its potential to improve the efficiency of optical switches .

Optical Logic

In the field of optical computing , optical logic gates are fundamental components. The compound’s NLO properties could be utilized to create optical logic gates , which perform logical operations using light instead of electricity, potentially leading to faster and more energy-efficient computing systems .

Memory Devices

The compound’s NLO properties may be harnessed for use in optical memory devices . These devices store data optically and have the potential for high-density storage and fast data retrieval. The compound’s high second and third harmonic generation values suggest it could enhance the performance of optical memory devices .

Signal Processing

Optical signal processing: benefits from materials with strong NLO properties. This compound could be used to develop components for real-time signal processing systems that are faster and more efficient than electronic counterparts, particularly in high-speed communication systems .

Optoelectronic Device Fabrication

The compound’s superior NLO properties indicate its potential use in optoelectronic device fabrication . Optoelectronic devices, which convert electrical signals into photon signals and vice versa, are integral to modern technology, including sensors, solar cells, and light-emitting diodes (LEDs) .

Vibrational Spectroscopy

Lastly, the compound’s well-defined vibrational modes, as established through computational studies, suggest its application in vibrational spectroscopy . This technique is used to analyze molecular vibrations and can be applied in material characterization and chemical analysis .

These applications highlight the compound’s versatility and potential impact across various scientific fields. The referenced study provides a comprehensive analysis of the compound’s electronic, optical, and NLO properties, which underpin these applications .

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. It is known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

It is known that oxadiazoles, another key component of this compound, have been utilized in a wide range of applications, including as potential high-energy core molecules .

Result of Action

It is known that compounds with a pyrrolidine ring and oxadiazole derivatives have shown a wide range of biological activities .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole' involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol to form the intermediate 3-(4-chlorophenyl)-5-(2-hydroxy-2-methylpropyl)-1,2,4-oxadiazole. This intermediate is then reacted with 1-(4-propylphenyl)sulfonylpyrrolidine-2-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzoyl chloride", "2-amino-2-methyl-1-propanol", "1-(4-propylphenyl)sulfonylpyrrolidine-2-carboxylic acid" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine to form the intermediate 3-(4-chlorophenyl)-5-(2-hydroxy-2-methylpropyl)-1,2,4-oxadiazole.", "Step 2: The intermediate from step 1 is then reacted with 1-(4-propylphenyl)sulfonylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the final product 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole." ] } | |

Numéro CAS |

1226439-43-5 |

Nom du produit |

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole |

Formule moléculaire |

C26H24N4O4S |

Poids moléculaire |

488.56 |

Nom IUPAC |

3-(2-phenylethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C26H24N4O4S/c1-17(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)16-30-21-13-15-35-23(21)25(31)29(26(30)32)14-12-18-6-4-3-5-7-18/h3-11,13,15,17H,12,14,16H2,1-2H3 |

Clé InChI |

PEAPDWGIBILFQE-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2937264.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2937265.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2937267.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2937268.png)

![Ethyl 4-{[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2937270.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)

![N-cyclohexyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937276.png)

![7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2937278.png)

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2937279.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2937280.png)